8-Methyldecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

8-methyldecanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22O2/c1-3-10(2)8-6-4-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGKCPRZDCLXOIQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CCCCCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20863578 |

Source

|

| Record name | 8-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5601-60-5 |

Source

|

| Record name | 8-Methyldecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005601605 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Methyldecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20863578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-METHYLDECANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EV00F6FM94 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 8-Methyldecanoic Acid: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties and structural information of 8-Methyldecanoic acid. The content herein is intended to support research, scientific, and drug development applications by presenting detailed data, experimental methodologies, and structural visualizations.

Chemical and Physical Properties

This compound, a branched-chain fatty acid, possesses distinct physical and chemical characteristics that are crucial for its application in various scientific fields. A summary of its key quantitative properties is presented in the table below for straightforward reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 5601-60-5 | [1][2] |

| Molecular Formula | C₁₁H₂₂O₂ | [3] |

| Molecular Weight | 186.29 g/mol | [1][3] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | |

| Boiling Point | 286.00 to 288.00 °C at 760.00 mm Hg | |

| Vapor Pressure | 0.001 mmHg at 25.00 °C (estimated) | |

| Flash Point | 153.89 °C (309.00 °F) | |

| Solubility | Soluble in alcohol. In water, 20.85 mg/L at 25 °C (estimated). | |

| Refractive Index | 1.44300 to 1.44900 at 20.00 °C | |

| LogP (o/w) | 4.4 | [1] |

| SMILES | CCC(C)CCCCCCC(=O)O | [1][3] |

| InChI | InChI=1S/C11H22O2/c1-3-10(2)8-6-4-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | [1][3] |

Chemical Structure

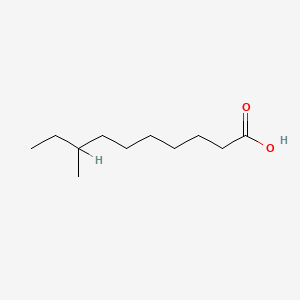

The molecular structure of this compound features a ten-carbon chain with a methyl group at the eighth position and a carboxylic acid functional group at the terminus.

Caption: 2D Chemical Structure of this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are crucial for its application in research and development. Below are generalized methodologies based on common organic chemistry practices and literature for similar compounds.

3.1. Synthesis of (R)-8-Methyldecanoic Acid

A potential synthetic route for the chiral form, (R)-8-methyldecanoic acid, involves a Grignard reaction followed by hydrolysis.[4]

-

Step 1: Grignard Reagent Formation and Coupling

-

In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings and a catalytic amount of iodine are suspended in anhydrous tetrahydrofuran (THF).

-

(S)-(+)-1-bromo-2-methylbutane is added dropwise to initiate the formation of the Grignard reagent. The reaction is maintained at approximately 30 °C for 3 hours.[4]

-

The reaction mixture is then cooled to 10 °C, and a suitable electrophile is added to undergo coupling with the Grignard reagent. This step is maintained for 3 hours.[4]

-

-

Step 2: Hydrolysis

-

The resulting intermediate is hydrolyzed using an aqueous solution of sodium hydroxide in THF.

-

The mixture is refluxed for 5 hours to ensure complete conversion to the carboxylate salt.[4]

-

Acidification of the reaction mixture with a suitable acid (e.g., HCl) will yield the final product, (R)-8-methyldecanoic acid.

-

-

Purification: The crude product can be purified using standard techniques such as vacuum distillation or column chromatography.

3.2. Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the qualitative and quantitative analysis of fatty acids like this compound.

-

Sample Preparation (Derivatization):

-

Due to the low volatility of carboxylic acids, a derivatization step is often required. A common method is esterification to form the more volatile methyl ester.

-

The fatty acid sample is dissolved in a suitable solvent (e.g., hexane or methanol).

-

An esterifying agent, such as BF₃-methanol or by bubbling HCl gas through methanol, is added, and the mixture is heated to form the fatty acid methyl ester (FAME).

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like those with a polyethylene glycol stationary phase).

-

Injection: A small volume (e.g., 1 µL) of the derivatized sample is injected into the GC.

-

Temperature Program: An appropriate temperature gradient is used to separate the components of the sample.

-

Mass Spectrometer: The eluting compounds are ionized (typically by electron impact) and the resulting fragments are analyzed by the mass spectrometer to identify the compound based on its mass spectrum.

-

3.3. Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound.

-

Sample Preparation:

-

A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃).

-

A reference standard, such as tetramethylsilane (TMS), may be added.

-

-

¹H NMR Spectroscopy: Provides information on the number and types of hydrogen atoms in the molecule.

-

¹³C NMR Spectroscopy: Provides information on the number and types of carbon atoms in the molecule. Predicted ¹³C NMR spectral data is available in public databases.[5]

Potential Biological Signaling Pathways

While specific signaling pathways for this compound are not extensively documented, its structural similarity to other medium-chain fatty acids (MCFAs) suggests potential involvement in similar biological activities.

It is known that some MCFAs can influence key cellular signaling pathways. For instance, decanoic acid has been shown to inhibit the mTORC1 signaling pathway, which is a central regulator of cell growth and metabolism.[6][7][8] Additionally, a related branched-chain fatty acid, 8-methylnonanoic acid, has been found to activate the AMPK pathway, a critical sensor of cellular energy status.[9] Given these precedents, a plausible hypothesis is that this compound could also modulate these or similar metabolic signaling pathways. Further research is required to elucidate the specific biological roles of this compound.

Caption: A hypothetical signaling pathway for this compound.

References

- 1. This compound | C11H22O2 | CID 21813 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 5601-60-5 [chemicalbook.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. NP-MRD: Showing NP-Card for this compound (NP0234001) [np-mrd.org]

- 6. researchgate.net [researchgate.net]

- 7. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

8-Methyldecanoic Acid: A Technical Guide to its Natural Sources and Discovery

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyldecanoic acid, a branched-chain fatty acid (BCFA), is gaining increasing attention within the scientific community for its potential biological activities and applications. As a member of the medium-chain fatty acid family, its unique structural properties impart distinct physical and chemical characteristics that influence its role in biological systems. This technical guide provides a comprehensive overview of the known natural sources of this compound, the history of its discovery, and detailed experimental protocols for its analysis. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Natural Sources of this compound

This compound is found across various biological kingdoms, from microorganisms to plants and animals. Its presence is often linked to specific metabolic pathways, particularly the biosynthesis from branched-chain amino acids.

Bacterial Kingdom

Bacteria are a primary source of branched-chain fatty acids, including this compound. These fatty acids are integral components of bacterial cell membranes, where they play a crucial role in maintaining membrane fluidity and integrity. The biosynthesis of this compound in bacteria typically originates from the branched-chain amino acid isoleucine.

Plant Kingdom

Certain plant species have been identified as sources of this compound. Notably, the seed oil of the Korean pine (Pinus koraiensis) contains this branched-chain fatty acid. The presence of such fatty acids in plant lipids can influence their physical properties and potential nutritional value.

Animal Kingdom

In the animal kingdom, this compound is found in various sources, often as a result of microbial activity or specific metabolic processes.

-

Dairy Products and Ruminant Meats: Milk and meat from ruminant animals such as cows, goats, and sheep contain this compound. Its presence in these products is largely attributed to the microbial fermentation processes that occur in the rumen, where bacteria synthesize a variety of branched-chain fatty acids.

-

Animal Metabolism: this compound has been identified as a metabolic byproduct of dihydrocapsaicin, a pungent compound found in chili peppers. Studies have shown that when mammals consume dihydrocapsaicin, it can be metabolized to this compound.

-

Scent Glands: Interestingly, this compound has also been identified as a component of the anal scent gland secretions of the wolverine (Gulo gulo), where it likely plays a role in chemical communication.

Quantitative Data on this compound in Natural Sources

While the presence of this compound in various natural sources is established, specific quantitative data on its concentration remains limited in publicly available literature. The tables below summarize the available information and highlight the need for further quantitative studies.

| Natural Source Category | Specific Source | Reported Presence | Quantitative Data (Concentration) |

| Bacteria | General Bacterial Lipids | Yes | Not specified in general literature |

| Plants | Pinus koraiensis (Korean Pine) Seed Oil | Yes | Not specified in available abstracts |

| Animals | Dairy Products (from ruminants) | Yes | Not specified in available abstracts |

| Ruminant Meats | Yes | Not specified in available abstracts | |

| Animal Metabolism (from Dihydrocapsaicin) | Yes | Not specified in available abstracts | |

| Wolverine Anal Scent Glands | Yes | Not specified in available abstracts |

Discovery of this compound

The precise historical details surrounding the initial discovery and characterization of this compound are not well-documented in readily accessible scientific literature. The identification of branched-chain fatty acids, in general, has been a gradual process, with significant advancements occurring with the development of analytical techniques such as gas chromatography and mass spectrometry. While the discovery of essential fatty acids by George and Mildred Burr in the 1920s marked a turning point in lipid research, the specific timeline for the identification of individual branched-chain fatty acids like this compound is less clear.

Experimental Protocols

The analysis of this compound from natural sources typically involves lipid extraction followed by gas chromatography-mass spectrometry (GC-MS) analysis. The following are detailed methodologies for these key experimental procedures.

Lipid Extraction from Plant Material (e.g., Pinus koraiensis seeds)

This protocol is a standard method for the extraction of total lipids from plant tissues.

Materials:

-

Plant tissue (e.g., ground Pinus koraiensis seeds)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Homogenizer

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenize a known weight of the ground plant tissue in a chloroform:methanol (2:1, v/v) solution.

-

Filter the homogenate to remove solid debris.

-

Add 0.2 volumes of 0.9% NaCl solution to the filtrate to induce phase separation.

-

Vortex the mixture and centrifuge to separate the layers.

-

Carefully collect the lower chloroform layer, which contains the lipids.

-

Evaporate the solvent from the chloroform layer under reduced pressure using a rotary evaporator to obtain the total lipid extract.

-

The dried lipid extract can then be stored under nitrogen at -20°C until analysis.

Lipid Extraction from Animal Tissue (e.g., Dairy or Meat)

This protocol, a modification of the Folch method, is suitable for extracting lipids from animal tissues.

Materials:

-

Animal tissue (homogenized)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator

Procedure:

-

Homogenize a known weight of the animal tissue with a chloroform:methanol (2:1, v/v) mixture.

-

Allow the mixture to stand for several hours to ensure complete extraction.

-

Filter the mixture to remove the tissue residue.

-

Wash the filtrate with 0.2 volumes of 0.9% NaCl solution.

-

Centrifuge the mixture to achieve clear phase separation.

-

Collect the lower chloroform phase containing the lipids.

-

Dry the solvent using a rotary evaporator to yield the total lipid extract.

-

Store the extract under an inert atmosphere at low temperature.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Methyl Esters (FAMEs)

For GC-MS analysis, the fatty acids in the lipid extract must be converted to their more volatile methyl esters (FAMEs).

1. Derivatization to Fatty Acid Methyl Esters (FAMEs):

Materials:

-

Total lipid extract

-

Methanolic HCl (e.g., 5%) or BF3-methanol

-

Hexane

-

Saturated NaCl solution

Procedure:

-

Dissolve a known amount of the lipid extract in a small volume of toluene.

-

Add methanolic HCl or BF3-methanol and heat the mixture in a sealed vial at a controlled temperature (e.g., 60-80°C) for a specified time (e.g., 1-2 hours) to achieve transesterification.

-

After cooling, add hexane and a saturated NaCl solution to the reaction mixture.

-

Vortex and centrifuge to separate the layers.

-

The upper hexane layer, containing the FAMEs, is collected for GC-MS analysis.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for FAME analysis (e.g., a polar column like a DB-23 or a non-polar column like a DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Injection Mode: Split or splitless, depending on the sample concentration.

-

Oven Temperature Program: A programmed temperature gradient is used to separate the FAMEs based on their boiling points and polarity. A typical program might start at a low temperature, ramp up to a higher temperature, and hold for a period.

-

Mass Spectrometer: Operated in electron ionization (EI) mode.

-

Data Acquisition: Full scan mode to identify the compounds based on their mass spectra, and selected ion monitoring (SIM) mode for quantification of specific FAMEs.

Identification of this compound methyl ester is achieved by comparing its retention time and mass spectrum with that of an authentic standard. Quantification is typically performed by integrating the peak area of the corresponding FAME and comparing it to a calibration curve generated from standards.

Signaling Pathways and Logical Relationships

The primary biosynthetic pathway for this compound in bacteria involves the utilization of the branched-chain amino acid isoleucine as a starter unit for fatty acid synthesis.

Caption: Biosynthesis of this compound from Isoleucine.

The following diagram illustrates the general experimental workflow for the analysis of this compound from a natural source.

Caption: Experimental Workflow for this compound Analysis.

Conclusion

This compound is a naturally occurring branched-chain fatty acid with a widespread distribution in bacteria, plants, and animals. Its biosynthesis is intricately linked to the metabolism of branched-chain amino acids. While its presence in various sources is confirmed, there is a notable gap in the literature regarding its specific concentrations. The experimental protocols provided in this guide offer a robust framework for the extraction and quantification of this compound, which will be crucial for future research aimed at elucidating its physiological roles and potential therapeutic applications. Further investigation into the historical aspects of its discovery and a more detailed understanding of its involvement in specific signaling pathways will undoubtedly contribute to a more complete picture of this intriguing molecule.

The Biological Role of 8-Methyldecanoic Acid in Microorganisms: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyldecanoic acid, systematically known as anteiso-undecanoic acid (anteiso-C11:0), is a branched-chain fatty acid (BCFA) that plays a crucial role in the physiology and adaptation of various microorganisms. Unlike straight-chain fatty acids, the methyl branch in anteiso-fatty acids introduces a kink in the acyl chain, significantly influencing the properties of cellular membranes. This technical guide provides a comprehensive overview of the biological significance of this compound in microorganisms, detailing its biosynthesis, its primary role in modulating membrane fluidity, and its potential functions as a signaling molecule and antimicrobial agent. This document synthesizes current knowledge, presents quantitative data where available, and provides detailed experimental protocols for the study of this and other branched-chain fatty acids.

Biosynthesis of this compound (anteiso-C11:0)

The biosynthesis of anteiso-branched-chain fatty acids is intricately linked to amino acid metabolism. In many bacteria, including the well-studied model organism Bacillus subtilis, the synthesis of anteiso-fatty acids is initiated from the catabolism of L-isoleucine.[1][2] The branched-chain alpha-keto acid derived from isoleucine, α-keto-β-methylvalerate, is converted to 2-methylbutyryl-CoA, which serves as the primer for the fatty acid synthase (FASII) system.[1] This primer is then elongated by the addition of two-carbon units from malonyl-CoA to produce the final anteiso-fatty acid.

Biosynthetic Pathway

The following diagram illustrates the biosynthetic pathway leading to the formation of anteiso-odd-numbered fatty acids, such as this compound (anteiso-C11:0).

Role in Modulating Membrane Fluidity

The primary and most well-documented role of this compound and other BCFAs is the regulation of cell membrane fluidity. The methyl branch in anteiso-fatty acids disrupts the orderly packing of the acyl chains in the lipid bilayer, which lowers the melting temperature of the membrane and increases its fluidity.[3] This is a critical adaptation for microorganisms, particularly those that experience fluctuations in temperature.

Homeoviscous Adaptation

Bacteria maintain optimal membrane fluidity, a state referred to as homeoviscous adaptation, to ensure the proper function of membrane-embedded proteins and transport systems. In response to cold stress, many bacteria, including Listeria monocytogenes and Bacillus subtilis, increase the proportion of anteiso-fatty acids in their cell membranes.[4][5] This "fluidizing" effect counteracts the rigidifying effect of low temperatures.

Quantitative Effects on Membrane Fluidity

Table 1: Effect of Anteiso-Fatty Acid Content on Membrane Fluidity in Bacillus subtilis

| Predominant Fatty Acid Type | Anteiso-BCFA Content (%) | DPH Fluorescence Anisotropy (r) | Relative Membrane Fluidity |

| High Anteiso | ~70% | 0.180 ± 0.005 | High |

| Wild Type (Mixed Iso/Anteiso) | ~45% | 0.195 ± 0.004 | Medium |

| High Iso | ~20% | 0.205 ± 0.006 | Low |

| Branched-Chain Fatty Acid Depleted | <5% | 0.230 ± 0.007 | Very Low |

Data are synthesized from qualitative descriptions and graphical representations in literature where higher anteiso content consistently correlates with lower anisotropy and thus higher fluidity.[3][6]

Potential Role as a Signaling Molecule

There is growing evidence that fatty acids and their derivatives can act as signaling molecules in microorganisms, regulating processes such as virulence, biofilm formation, and antibiotic production.[7] While a direct signaling role for this compound has not been definitively established, its structural similarity to other known fatty acid signaling molecules suggests a potential involvement in cell-to-cell communication, such as quorum sensing.

Quorum Sensing

Quorum sensing is a mechanism of bacterial cell-to-cell communication that allows for the coordination of gene expression in response to population density. This process is mediated by small, diffusible signaling molecules called autoinducers. Some known autoinducers are fatty acid derivatives. Given that this compound is released by some bacteria, it is plausible that it could function as a quorum-sensing molecule in certain microbial communities.

Antimicrobial Activity

Fatty acids, including branched-chain fatty acids, can exhibit antimicrobial properties. The primary mechanism of action is often the disruption of the cell membrane's integrity.[8] The lipophilic nature of the fatty acid allows it to insert into the lipid bilayer, leading to increased permeability and eventual cell lysis.

Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible growth of a microorganism. While specific MIC values for this compound against a range of microorganisms are not extensively reported, data for the related decanoic acid and its derivatives provide an indication of potential activity.

Table 2: Antimicrobial Activity of Decanoic Acid Derivatives against Staphylococcus aureus

| Compound | MIC (µg/mL) |

| Decanoic Acid | >1000 |

| Monodecanoin | 125 - 250 |

| Decyl Alcohol | 250 - 500 |

Data are derived from studies on decanoic acid and its derivatives, highlighting that modifications to the carboxylic acid headgroup can significantly impact antimicrobial activity.[8][9]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and other bacterial fatty acids.

Analysis of Bacterial Fatty Acid Composition by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol describes the conversion of cellular fatty acids to their fatty acid methyl esters (FAMEs) for analysis by GC-MS.

Workflow Diagram:

Detailed Protocol:

-

Cell Culture and Harvesting:

-

Grow the microbial strain of interest to the desired growth phase (typically late-logarithmic or stationary phase).

-

Harvest approximately 40-50 mg of cell paste by centrifugation.

-

Wash the cell pellet with sterile saline and re-centrifuge.

-

-

Saponification:

-

To the cell pellet, add 1.0 mL of saponification reagent (45 g NaOH, 150 mL methanol, 150 mL deionized water).

-

Vortex thoroughly and heat in a boiling water bath for 30 minutes, with intermittent vortexing every 5-10 minutes.

-

Cool the tubes to room temperature.

-

-

Methylation:

-

Add 2.0 mL of methylation reagent (325 mL 6.0 N HCl, 275 mL methanol).

-

Vortex briefly and heat at 80°C in a water bath for 10 minutes.

-

Rapidly cool the tubes in cold water.

-

-

Extraction:

-

Add 1.25 mL of extraction solvent (1:1 hexane:methyl tert-butyl ether).

-

Mix on a rotator for 10 minutes.

-

Centrifuge to separate the phases and transfer the upper organic phase containing the FAMEs to a clean vial.

-

-

Base Wash:

-

Add 3.0 mL of a dilute NaOH solution (10.8 g NaOH in 900 mL deionized water) to the organic phase.

-

Mix for 5 minutes and then centrifuge.

-

Transfer the upper organic phase to a GC vial for analysis.

-

-

GC-MS Analysis:

-

Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar phenyl methyl siloxane column).

-

Use a temperature program that effectively separates the FAMEs of interest.

-

Identify and quantify the FAMEs based on their mass spectra and retention times compared to known standards.[10][11]

-

Measurement of Bacterial Membrane Fluidity

This protocol utilizes the fluorescent probe Laurdan to assess changes in membrane fluidity.

Detailed Protocol:

-

Cell Culture and Staining:

-

Grow the bacterial culture to mid-logarithmic phase.

-

Add Laurdan to a final concentration of 5-10 µM and incubate in the dark for 30 minutes.

-

Wash the cells twice with a suitable buffer (e.g., PBS) to remove excess dye.

-

-

Fluorescence Measurement:

-

Resuspend the stained cells in the buffer.

-

Measure the fluorescence emission intensity at two wavelengths: ~440 nm (characteristic of the gel phase) and ~490 nm (characteristic of the liquid-crystalline phase), using an excitation wavelength of 350 nm.

-

-

Calculation of Generalized Polarization (GP):

Quorum Sensing Bioassay using Vibrio campbellii

This bioassay uses a reporter strain of Vibrio campbellii (formerly Vibrio harveyi) to detect potential quorum-sensing activity of a test compound. In this bacterium, bioluminescence is regulated by quorum sensing.

Detailed Protocol:

-

Preparation of Reporter Strain:

-

Grow an overnight culture of the Vibrio campbellii reporter strain (e.g., a mutant that does not produce its own autoinducer but can respond to exogenous ones) in a suitable marine broth.

-

-

Bioassay Setup:

-

In a 96-well microtiter plate, add the Vibrio campbellii culture diluted to a starting OD600 of ~0.05.

-

Add serial dilutions of the test compound (this compound) to the wells. Include positive (known autoinducer) and negative (solvent control) controls.

-

-

Incubation and Measurement:

-

Incubate the plate with shaking at the optimal growth temperature for the reporter strain.

-

Measure the luminescence and optical density (OD600) at regular intervals over several hours.

-

-

Data Analysis:

Conclusion and Future Directions

This compound is a key component of the cell membrane in many microorganisms, playing a vital role in maintaining membrane fluidity, particularly as an adaptation to low temperatures. While its functions as a signaling molecule and antimicrobial agent are less well-defined, they represent promising areas for future research. The experimental protocols detailed in this guide provide a robust framework for investigating the multifaceted roles of this and other branched-chain fatty acids.

Future research should focus on:

-

Quantitative analysis: Obtaining precise measurements of how varying concentrations of this compound affect microbial growth kinetics, membrane fluidity, and gene expression.

-

Signaling pathways: Elucidating the specific signaling cascades, if any, that are modulated by this compound. This could involve transcriptomic and proteomic studies of microorganisms exposed to this fatty acid.

-

Antimicrobial spectrum: Determining the MIC of this compound against a broad range of pathogenic microorganisms to assess its potential as a therapeutic agent.

A deeper understanding of the biological roles of this compound will not only advance our fundamental knowledge of microbial physiology but may also open new avenues for the development of novel antimicrobial drugs and biotechnological applications.

References

- 1. plos.figshare.com [plos.figshare.com]

- 2. medium.com [medium.com]

- 3. Low membrane fluidity triggers lipid phase separation and protein segregation in living bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EUCAST: MIC Determination [eucast.org]

- 6. Cold Shock Response of Bacillus subtilis: Isoleucine-Dependent Switch in the Fatty Acid Branching Pattern for Membrane Adaptation to Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Effect of Culture Conditions on Fatty Acid Profiles of Bacteria and Lipopolysaccharides of the Genus Pseudomonas—GC-MS Analysis on Ionic Liquid-Based Column - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Analysis workflow | Transcriptomics CB321qc [hbctraining.github.io]

- 11. researchgate.net [researchgate.net]

- 12. Time-Resolved Transcriptome Analysis of Bacillus subtilis Responding to Valine, Glutamate, and Glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 14. benchchem.com [benchchem.com]

- 15. Direct Monitoring of Membrane Fatty Acid Changes and Effects on the Isoleucine/Valine Pathways in an ndgR Deletion Mutant of Streptomyces coelicolor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of 8-Methyldecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Methyldecanoic acid, a branched-chain fatty acid, is a molecule of interest in various scientific domains. As a medium-chain fatty acid, its unique structural characteristics impart specific physical and chemical properties that influence its biological role and potential applications.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for their determination, and an analysis of its spectral characteristics. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that while some experimental data is available, certain values are estimated based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₂O₂ | [2] |

| Molecular Weight | 186.29 g/mol | [2] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [3] |

| Boiling Point | 286.00 to 288.00 °C @ 760.00 mm Hg | [3] |

| Melting Point | Not available (experimental) | |

| Density | Not available (experimental) | |

| Refractive Index | 1.44300 to 1.44900 @ 20.00 °C | [3] |

| Vapor Pressure | 0.001000 mmHg @ 25.00 °C (estimated) | [3] |

| Flash Point | 153.89 °C (309.00 °F) TCC | [3] |

| Solubility | Soluble in alcohol. Insoluble in water (20.85 mg/L @ 25 °C estimated). | [3] |

| CAS Number | 5601-60-5 | [4] |

Chemical Properties

This compound exhibits chemical properties characteristic of a carboxylic acid. Its structure consists of a ten-carbon chain with a methyl group at the eighth position.

| Property | Value | Source |

| IUPAC Name | This compound | [4] |

| Synonyms | Anteisoundecanoic acid, AI-Undecanoic acid | [4] |

| SMILES | CCC(C)CCCCCCC(=O)O | [1] |

| InChI | InChI=1S/C11H22O2/c1-3-10(2)8-6-4-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | [1] |

| XlogP3 | 4.4 (estimated) |

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound are outlined below. These are generalized procedures for fatty acids and can be specifically applied to this compound.

Determination of Melting Point (Capillary Method)

Fats and oils, being mixtures of glycerides, do not exhibit a sharp melting point but rather melt over a range of temperatures. The capillary method provides a standardized way to determine the temperature at which the substance becomes completely liquid.

Apparatus:

-

Melting point capillary tubes (thin-walled glass)

-

Calibrated thermometer (0.2 °C subdivisions)

-

Heating bath (e.g., Thiele tube or commercial melting point apparatus)

-

Sample of this compound

Procedure:

-

Ensure the this compound sample is pure and dry. If it is a liquid at room temperature, it will need to be cooled to solidify.

-

Introduce a small amount of the solidified sample into a capillary tube, ensuring a packed column of about 3 mm.[5]

-

Attach the capillary tube to the thermometer, aligning the sample with the thermometer bulb.

-

Place the assembly in the heating bath.

-

Heat the bath at a steady and slow rate, approximately 1-2 °C per minute, as the melting point is approached.

-

The melting point is the temperature at which the last solid particle disappears. Record the temperature range from the beginning of melting to the complete liquefaction.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer, a glass flask with a precise volume.

Apparatus:

-

Pycnometer (calibrated)

-

Analytical balance

-

Temperature-controlled water bath

-

Sample of this compound

Procedure:

-

Clean and dry the pycnometer thoroughly and record its empty weight (m₁).

-

Fill the pycnometer with distilled water and place it in a temperature-controlled water bath until it reaches thermal equilibrium (e.g., 20 °C).

-

Ensure the pycnometer is completely full, with no air bubbles. Dry the outside and weigh it (m₂).

-

Empty and dry the pycnometer again.

-

Fill the pycnometer with this compound and repeat the thermal equilibration in the water bath.

-

Dry the outside of the pycnometer and weigh it (m₃).

-

The density of the sample is calculated using the formula: Density = [(m₃ - m₁) / (m₂ - m₁)] * Density of water at the experimental temperature.

Spectral Data

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule. Predicted ¹H NMR data is available.[1]

Expected Chemical Shifts (Predicted):

-

A triplet corresponding to the terminal methyl group (C10).

-

A complex multiplet for the methylene protons of the long alkyl chain.

-

A triplet for the methylene group alpha to the carboxyl group (C2).

-

A doublet for the methyl group at the C8 position.

-

A multiplet for the methine proton at the C8 position.

-

A broad singlet for the acidic proton of the carboxyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will provide information about the carbon skeleton. Each unique carbon atom will give a distinct signal. Predicted ¹³C NMR data is available.[1]

Expected Chemical Shifts (Predicted):

-

A signal for the carboxyl carbon, typically in the range of 170-185 ppm.

-

Signals for the carbons of the alkyl chain, generally between 10-40 ppm.

-

A distinct signal for the methine carbon at the C8 position.

-

A distinct signal for the methyl carbon at the C8 position.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be characterized by the absorptions of its functional groups.

Expected Absorption Bands:

-

A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.

-

A strong C=O stretching band from the carbonyl group of the carboxylic acid, around 1700-1725 cm⁻¹.

-

C-H stretching bands from the alkyl chain, just below 3000 cm⁻¹.

-

C-O stretching and O-H bending bands.

Mass Spectrometry

Mass spectrometry of this compound will show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would be characteristic of a branched-chain fatty acid, with cleavage occurring at the branching point and along the alkyl chain.

Visualizations

Experimental Workflow for Physical Property Determination

The following diagram illustrates a general workflow for the experimental determination of the physical properties of a fatty acid like this compound.

Biological Context

This compound is classified as a medium-chain fatty acid.[1] It has been identified in the bacterium Streptomyces tendae.[4] While specific signaling pathways involving this compound have not been elucidated, medium-chain fatty acids, in general, are known to be readily absorbed and metabolized, playing roles in energy metabolism. Further research is required to understand the specific biological functions and potential therapeutic applications of this compound.

References

8-Methyldecanoic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-Methyldecanoic acid, a branched-chain fatty acid. It details its chemical and physical properties, provides insights into its synthesis and analytical characterization, and explores its potential biological roles and metabolic pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of chemistry, biochemistry, and drug development, offering a consolidated source of technical information to facilitate further investigation and application of this compound.

Chemical and Physical Properties

This compound is a saturated fatty acid with a methyl group at the 8th carbon position. Its fundamental properties are summarized below.

| Property | Value | Reference |

| CAS Number | 5601-60-5 | [1] |

| Molecular Formula | C₁₁H₂₂O₂ | [2] |

| Molecular Weight | 186.29 g/mol | [2] |

| IUPAC Name | This compound | [3] |

| Synonyms | Anteisoundecanoic acid | |

| Appearance | Colorless to pale yellow clear liquid (estimated) | |

| Boiling Point | 286.00 to 288.00 °C @ 760.00 mm Hg | |

| Solubility | Insoluble in water; Soluble in alcohol | |

| SMILES | CCC(C)CCCCCCC(=O)O | [2][3] |

| InChI | InChI=1S/C11H22O2/c1-3-10(2)8-6-4-5-7-9-11(12)13/h10H,3-9H2,1-2H3,(H,12,13) | [2][3] |

Experimental Protocols

Synthesis of this compound

A synthetic route for the chiral (R)-8-methyldecanoic acid has been described, which involves a multi-step reaction starting from (S)-(+)-1-bromo-2-methylbutane.[4] The key steps include the formation of a Grignard reagent and its subsequent reaction, followed by hydrolysis to yield the final carboxylic acid.[4]

Illustrative Synthetic Workflow:

Caption: Generalized workflow for the synthesis of this compound.

Analytical Characterization

The identity and purity of this compound can be determined using a combination of chromatographic and spectroscopic techniques.

2.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds like fatty acids. For GC analysis, carboxylic acids are typically derivatized to their more volatile ester forms, such as methyl esters (FAMEs - Fatty Acid Methyl Esters).

Experimental Protocol for GC-MS Analysis (General):

-

Derivatization to FAMEs: A common method involves acid-catalyzed esterification. The fatty acid sample is heated with a large excess of methanol in the presence of an acid catalyst (e.g., sulfuric acid or boron trifluoride).

-

Extraction: The resulting FAME is then extracted into an organic solvent (e.g., hexane).

-

GC-MS Analysis: The extracted sample is injected into the GC-MS system.

-

GC Conditions: A typical setup would use a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to separate the components of the mixture.

-

MS Conditions: Electron ionization (EI) is commonly used. The mass spectrometer is set to scan a relevant mass range to detect the molecular ion and characteristic fragment ions of the FAME.

-

2.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the methyl protons (a triplet for the terminal methyl and a doublet for the branching methyl), the methylene protons (a complex multiplet), the methine proton at the branch point, and the acidic proton of the carboxylic acid group.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the methine carbon at the branch point, and the various methylene and methyl carbons. Predicted ¹³C NMR spectral data is available in public databases.[3]

2.2.3. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid, and a strong absorption band around 1710 cm⁻¹ corresponding to the C=O stretching of the carbonyl group.

Biological Role and Metabolic Pathways

The biological functions of this compound are not as extensively studied as those of other fatty acids. However, its structural similarity to other biologically active branched-chain and medium-chain fatty acids suggests potential involvement in various metabolic processes.

Branched-Chain Fatty Acid Metabolism

Branched-chain fatty acids are metabolized through pathways that often involve enzymes also active in branched-chain amino acid (BCAA) catabolism. The breakdown of BCAAs (leucine, isoleucine, and valine) produces branched-chain acyl-CoA derivatives, which can enter the citric acid cycle for energy production.[5][6] It is plausible that this compound, after activation to its CoA ester, could be a substrate for enzymes in these pathways.

Logical Flow of Branched-Chain Amino Acid Catabolism:

Caption: Overview of the initial steps in the catabolism of branched-chain amino acids.

Potential Effects on Cellular Signaling

Research on the closely related compound, 8-methylnonanoic acid, a degradation by-product of dihydrocapsaicin, has shown that it can modulate energy metabolism in adipocytes.[7] Specifically, 8-methylnonanoic acid was found to decrease lipid accumulation in association with the activation of AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis.[7] AMPK activation generally shifts metabolism from anabolic processes (like fatty acid synthesis) to catabolic processes (like fatty acid oxidation). This suggests that this compound could potentially have similar effects on cellular signaling and energy metabolism.

Furthermore, decanoic acid, a straight-chain medium-chain fatty acid, has been shown to inhibit mTORC1 signaling, a central regulator of cell growth and proliferation.[8][9] This effect was observed to be independent of glucose and insulin signaling.[8][9] Given the structural similarities, it is conceivable that this compound might also interact with and modulate the mTOR pathway.

Hypothesized Signaling Pathway Involvement:

Caption: Hypothesized signaling pathways potentially modulated by this compound.

Conclusion

This compound is a branched-chain fatty acid with defined chemical and physical properties. While detailed experimental protocols for its synthesis and analysis are not extensively published, established methods for fatty acids can be readily adapted. The biological role of this compound is an emerging area of research, with studies on related compounds suggesting its potential involvement in the regulation of key metabolic signaling pathways such as AMPK and mTORC1. This technical guide provides a foundational understanding of this compound, highlighting the need for further research to fully elucidate its biological functions and potential therapeutic applications.

References

- 1. chemicalbook.com [chemicalbook.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. NP-MRD: Showing NP-Card for this compound (NP0234001) [np-mrd.org]

- 4. lookchem.com [lookchem.com]

- 5. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

- 6. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Function of 8-Methyldecanoic Acid in Cellular Processes: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of late 2025, publicly available research literature contains limited direct information on the specific functions of 8-methyldecanoic acid in cellular processes. The majority of existing studies focus on structurally similar medium-chain fatty acids (MCFAs). This guide provides a comprehensive overview of the cellular functions of two closely related and well-studied molecules: decanoic acid and 8-methyl nonanoic acid . While these compounds share structural similarities with this compound, it is crucial to note that their biological activities may not be identical. The information presented herein should be considered as a guide to potential areas of investigation for this compound, rather than a direct representation of its function.

Decanoic Acid: A Modulator of mTORC1 Signaling

Decanoic acid, a ten-carbon saturated fatty acid, has been identified as a significant inhibitor of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway.[1][2][3][4] This inhibition is notably independent of glucose and insulin levels, suggesting a distinct mechanism from classical ketogenic diet-induced mTORC1 modulation.[1][3][4] The mTORC1 pathway is a central regulator of cell growth, proliferation, and autophagy, and its hyperactivation is implicated in various diseases, including cancer and epilepsy.[1][4]

Signaling Pathway

Decanoic acid's inhibitory effect on mTORC1 is mediated through a mechanism involving the inhibition of the AAA ATPase p97 (also known as VCP).[3][4] This action is dependent on a ubiquitin regulatory X domain-containing protein.[3][4] The inhibition of p97 leads to a downstream reduction in the phosphorylation of key mTORC1 substrates, such as 4E-binding protein 1 (4E-BP1) and p70 S6 kinase (S6K).[1] This ultimately results in the suppression of protein synthesis and the induction of autophagy.[5]

References

- 1. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. mdpi.com [mdpi.com]

Preliminary Investigation of 8-Methyldecanoic Acid: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive preliminary investigation into the potential biological effects of 8-Methyldecanoic acid. While direct experimental data on this specific branched-chain fatty acid is limited, this paper synthesizes findings from structurally similar molecules, namely 8-methylnonanoic acid (8-MNA) and decanoic acid, to build a strong hypothesis for its likely bioactivities. This guide offers detailed experimental protocols and visual workflows to facilitate further research into the effects of this compound on key cellular signaling pathways, including AMP-activated protein kinase (AMPK) and mammalian target of rapamycin complex 1 (mTORC1), as well as on metabolic processes such as lipolysis. All quantitative data from related compounds is presented in structured tables for comparative analysis. This whitepaper serves as a foundational resource for researchers aiming to elucidate the therapeutic potential of this compound.

Introduction

This compound is a branched-chain fatty acid whose biological effects are not yet extensively characterized. However, its structural analogs, 8-methylnonanoic acid (8-MNA) and decanoic acid, have demonstrated significant effects on cellular metabolism and signaling. 8-MNA, a metabolite of dihydrocapsaicin, has been shown to activate AMPK, a central regulator of energy homeostasis, and to modulate lipid metabolism in adipocytes.[1] Decanoic acid, a medium-chain fatty acid, is a known inhibitor of the mTORC1 signaling pathway, which is crucial for cell growth and proliferation.[2][3] Based on this evidence, it is hypothesized that this compound may possess similar biological activities, making it a molecule of interest for further investigation in metabolic and cell signaling research.

Quantitative Data on Related Compounds

Table 1: Effects of 8-Methylnonanoic Acid (8-MNA) on Adipocyte Functions

| Parameter | Cell Line | Concentration(s) | Observed Effect | Citation |

| Cell Viability | 3T3-L1 Adipocytes | Not specified | No impact on cell viability | [1] |

| Lipid Accumulation | 3T3-L1 Adipocytes | Not specified | Decreased during nutrient starvation | [1] |

| AMPK Activation | 3T3-L1 Adipocytes | Not specified | Activated, associated with decreased lipid amounts | [1] |

| Lipolysis (Isoproterenol-induced) | 3T3-L1 Adipocytes | Not specified | Reduced lipolytic response | [1] |

| Glucose Uptake (Insulin-stimulated) | 3T3-L1 Adipocytes | Not specified | Increased glucose uptake | [1] |

Table 2: Inhibitory Effects of Decanoic Acid on mTORC1 Signaling and Cell Growth

| Parameter | System | Concentration(s) | Observed Effect | Citation |

| mTORC1 Activity | Dictyostelium discoideum | IC50 of 18 µM for wild-type cells | Inhibition of mTORC1 signaling | [4] |

| Cell Growth | Dictyostelium discoideum | Dose-response curves generated | Inhibition of cell growth | [4] |

| mTORC1 Activity | Rat Hippocampus (ex vivo) | Not specified | Decreased mTORC1 activity | [3] |

| mTORC1 Activity | Tuberous Sclerosis Complex (TSC) patient-derived astrocytes | Not specified | Decreased mTORC1 activity | [3] |

Hypothesized Signaling Pathways

Based on the activities of structurally related molecules, this compound is hypothesized to modulate the AMPK and mTORC1 signaling pathways.

References

- 1. Cellular responses to 8-methyl nonanoic acid, a degradation by-product of dihydrocapsaicin, in 3T3-L1 adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Decanoic acid inhibits mTORC1 activity independent of glucose and insulin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Quantification of 8-Methyldecanoic Acid using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract

This application note details a comprehensive protocol for the quantitative analysis of 8-methyldecanoic acid in biological and pharmaceutical matrices using gas chromatography-mass spectrometry (GC-MS). This compound, a branched-chain fatty acid, requires derivatization to enhance its volatility for robust and sensitive detection by GC-MS. This document provides a step-by-step guide for sample preparation, including lipid extraction and derivatization to form a fatty acid methyl ester (FAME), followed by optimized GC-MS parameters for separation and quantification. The described method is intended for researchers, scientists, and drug development professionals requiring accurate measurement of this specific branched-chain fatty acid.

Introduction

This compound is a branched-chain fatty acid (BCFA) that plays a role in various biological systems and can be a component in pharmaceutical formulations. Accurate quantification of this compound is crucial for understanding its physiological functions, for quality control in drug manufacturing, and in metabolic research. Gas chromatography-mass spectrometry is a powerful analytical technique for the quantification of volatile and semi-volatile compounds. However, the analysis of free fatty acids by GC-MS is challenging due to their low volatility and polar nature, which can lead to poor chromatographic performance. To overcome these limitations, a derivatization step is essential to convert the fatty acid into a more volatile and less polar derivative, such as a fatty acid methyl ester (FAME).[1] This application note provides a detailed methodology for the derivatization of this compound and its subsequent quantification by GC-MS, offering a reliable and reproducible workflow.

Experimental Protocols

Materials and Reagents

-

This compound standard (purity >95%)

-

Internal Standard (e.g., Heptadecanoic acid or a deuterated analog of a similar fatty acid)

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Hexane (HPLC grade)

-

Boron trifluoride-methanol solution (12-14% w/v)

-

Sodium chloride (NaCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Glassware: Pyrex glass tubes with PTFE-lined screw caps, pipettes, autosampler vials with inserts.

Sample Preparation and Lipid Extraction

A modified Folch extraction is a common method for extracting lipids from biological samples.

-

Sample Homogenization: Homogenize the sample (e.g., plasma, tissue homogenate) as required.

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the sample.

-

Solvent Addition: Add a 2:1 (v/v) mixture of chloroform:methanol to the sample.

-

Extraction: Vortex the mixture vigorously for 2 minutes to ensure thorough lipid extraction.

-

Phase Separation: Add 0.9% NaCl solution to facilitate the separation of the organic and aqueous phases. Centrifuge at low speed to achieve clear phase separation.

-

Collection: Carefully collect the lower organic (chloroform) layer containing the lipids and transfer it to a clean glass tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

Derivatization to Fatty Acid Methyl Ester (FAME)

Acid-catalyzed esterification using boron trifluoride-methanol is a widely used and effective method.[1]

-

Reagent Addition: To the dried lipid extract, add 1 mL of 12-14% BF₃-Methanol reagent.

-

Reaction: Tightly cap the tube and heat at 60-80°C for 10-20 minutes. This reaction converts the fatty acids into their corresponding methyl esters.

-

Cooling: Cool the tube to room temperature.

-

Extraction of FAMEs: Add 1 mL of water and 1 mL of hexane to the tube to extract the FAMEs. Vortex thoroughly for 1 minute.

-

Phase Separation: Centrifuge at a low speed to separate the phases.

-

Collection: Transfer the upper hexane layer containing the FAMEs to a new tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

-

Final Sample: Transfer the final hexane extract into a GC-MS autosampler vial for analysis.

GC-MS Instrumental Analysis

The following are typical GC-MS parameters. Optimization may be required based on the specific instrument and column used.

| Parameter | Setting |

| Gas Chromatograph | |

| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Inlet Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Oven Program | Initial temperature 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230°C |

| Transfer Line Temp. | 280°C |

| Scan Mode | Selected Ion Monitoring (SIM) |

Selected Ion Monitoring (SIM) for this compound Methyl Ester

For enhanced sensitivity and selectivity, SIM mode is recommended. The exact mass-to-charge ratios (m/z) to monitor for the methyl ester of this compound should be determined by analyzing a standard. Based on the fragmentation of similar fatty acid methyl esters, the following ions are likely to be prominent:

-

Molecular Ion (M+): m/z 200

-

McLafferty Rearrangement Ion: m/z 74 (characteristic for FAMEs)

-

Other Fragment Ions: Other characteristic fragment ions should be identified from the full scan mass spectrum of the derivatized standard.

Data Presentation

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of short-chain fatty acids using GC-MS. These values can serve as a benchmark for the analysis of this compound.

| Analyte | Retention Time (min) | Quantitation Ion (m/z) | Calibration Range (µM) | LOD (µM) | LOQ (µM) |

| This compound Methyl Ester | To be determined | e.g., 74, 200 | 0.5 - 100 | ~0.1 | ~0.5 |

| Internal Standard (e.g., Heptadecanoic Acid Methyl Ester) | To be determined | e.g., 74, 284 | - | - | - |

Note: Retention times and optimal quantitation ions need to be experimentally determined for this compound methyl ester on the specific GC-MS system used. The LOD and LOQ are representative values for similar compounds and should be validated for this specific analyte.

Visualizations

Caption: Experimental workflow for the quantification of this compound.

References

Application Notes and Protocols for the Analysis of 8-Methyldecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation and analysis of 8-methyldecanoic acid from various biological matrices. The methodologies outlined are suitable for researchers in academia and industry, including those involved in drug development and metabolic research.

Introduction

This compound is a branched-chain fatty acid (BCFA) that plays a role in various biological processes. Accurate quantification of this and other BCFAs in biological samples such as plasma, tissues, and microbial fermentation broths is crucial for understanding metabolic pathways and for the development of new therapeutics. This application note details robust sample preparation protocols for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Overview of Analytical Approaches

The analysis of this compound typically involves three key stages: extraction from the sample matrix, derivatization to enhance volatility and ionization, and instrumental analysis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the separation and quantification of volatile and semi-volatile compounds. Derivatization is essential to convert the polar carboxylic acid group of this compound into a more volatile ester, typically a fatty acid methyl ester (FAME).

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Offers high sensitivity and is suitable for the analysis of less volatile and thermally labile compounds. While direct analysis is possible, derivatization can improve chromatographic retention and detection sensitivity.

Data Presentation: Performance of Analytical Methods

The selection of an analytical method depends on the sample matrix, required sensitivity, and available instrumentation. The following tables summarize typical performance parameters for the quantification of medium-chain and branched-chain fatty acids, which are representative for this compound analysis.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Performance Data

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [1] |

| Limit of Detection (LOD) | 0.05 – 0.5 µg/mL | [2] |

| Limit of Quantification (LOQ) | 0.1 – 1.0 µg/mL | [2] |

| Accuracy (Recovery %) | 90 – 115% | [3] |

| Precision (RSD %) | < 10% | [3] |

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Performance Data

| Parameter | Typical Value | Reference |

| Linearity (R²) | > 0.99 | [4][5] |

| Limit of Detection (LOD) | 5 – 25 ng/mL | [2] |

| Limit of Quantification (LOQ) | 0.05 – 0.1 µg/mL | [2] |

| Accuracy (Recovery %) | 85 – 115% | [5] |

| Precision (RSD %) | < 15% | [5] |

Experimental Protocols

Sample Preparation and Lipid Extraction

Meticulous sample collection and preparation are critical for accurate fatty acid profiling.[3] The following protocol is a general guideline for the extraction of total lipids, including this compound, from biological samples.

Materials:

-

Biological sample (e.g., plasma, tissue homogenate, microbial culture)

-

Internal Standard (e.g., a stable isotope-labeled fatty acid like heptadecanoic acid or a non-endogenous odd-chain fatty acid)

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Glass centrifuge tubes with screw caps

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Aliquoting: To a 15 mL screw-capped glass tube, add a precise volume or weight of the biological sample (e.g., 100 µL of plasma or 50-100 mg of homogenized tissue).

-

Internal Standard Spiking: Add a known amount of the internal standard solution to the sample. This is crucial for accurate quantification to compensate for sample loss during preparation.[3]

-

Lipid Extraction (Folch Method):

-

Add 2 mL of a chloroform:methanol (2:1, v/v) solution to the sample.[6]

-

Vortex the mixture vigorously for 2 minutes to ensure thorough lipid extraction.

-

Add 0.5 mL of 0.9% NaCl solution and vortex for an additional 30 seconds.[6]

-

Centrifuge the sample at 2000 x g for 10 minutes to achieve phase separation.

-

-

Collection of Lipid Extract:

-

Carefully collect the lower organic phase (chloroform layer), which contains the lipids, using a glass Pasteur pipette and transfer it to a new clean glass tube.

-

-

Drying:

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.[3] The dried lipid extract is now ready for derivatization.

-

Experimental workflow for lipid extraction.

Derivatization for GC-MS Analysis (Acid-Catalyzed Methylation)

Derivatization is essential to increase the volatility of fatty acids for GC-MS analysis.[3][7]

Materials:

-

Dried lipid extract

-

Boron trifluoride (BF₃) in methanol (14%) or Acetyl-chloride in methanol[3]

-

n-Heptane or Hexane

-

Saturated NaCl solution

-

Heating block or water bath

-

GC autosampler vials

Procedure:

-

Reaction: To the dried lipid extract, add 1 mL of 14% BF₃ in methanol.[8]

-

Incubation: Tightly cap the tube and heat the mixture at 100°C for 30 minutes in a heating block or water bath. For unsaturated fatty acids where isomerization is a concern, a lower temperature (e.g., room temperature or 60°C) for a longer duration may be used.[3]

-

Extraction of FAMEs:

-

Allow the reaction vial to cool to room temperature.

-

Add 1 mL of n-heptane and 0.5 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute.

-

Allow the phases to separate.

-

-

Collection: Carefully transfer the upper heptane layer containing the fatty acid methyl esters (FAMEs) to a clean GC vial for analysis.[1]

Workflow for GC-MS derivatization.

Derivatization for LC-MS/MS Analysis

For LC-MS/MS analysis, derivatization can enhance sensitivity and chromatographic retention. 3-Nitrophenylhydrazine (3-NPH) is a common derivatization agent for carboxylic acids.[4]

Materials:

-

Dried lipid extract reconstituted in a suitable solvent (e.g., water:methanol)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution

-

3-Nitrophenylhydrazine (3-NPH) hydrochloride solution

-

Pyridine solution

-

0.5% Formic acid solution

-

LC-MS vials

Procedure:

-

Reconstitution: Reconstitute the dried lipid extract in a small volume of water:methanol (e.g., 3:7 v/v).

-

Derivatization Reaction:

-

Incubation: Vortex the mixture and incubate (e.g., for 1 hour at room temperature with mixing).[4]

-

Quenching and Dilution: Add 250 µL of aqueous 0.5% formic acid solution to stop the reaction and dilute the sample.[4]

-

Analysis: Transfer the final solution to an LC-MS vial for analysis.

Workflow for LC-MS/MS derivatization.

Solid-Phase Extraction (SPE) for Sample Cleanup and Fractionation

SPE can be used for sample cleanup to remove interferences or to fractionate lipids. A common approach for fatty acids is using a reversed-phase (e.g., C18) or an anion exchange sorbent.

Materials:

-

Lipid extract

-

SPE cartridges (e.g., C18 or anion exchange)

-

SPE manifold

-

Conditioning, wash, and elution solvents

General SPE Protocol (Reversed-Phase C18):

-

Conditioning: Condition the C18 cartridge with a non-polar solvent (e.g., methanol) followed by a polar solvent (e.g., water). Do not allow the cartridge to dry out.

-

Sample Loading: Load the lipid extract (dissolved in a polar solvent) onto the conditioned cartridge.

-

Washing: Wash the cartridge with a polar solvent (e.g., water or a low percentage of organic solvent in water) to remove polar impurities.

-

Elution: Elute the fatty acids with a less polar solvent (e.g., methanol, acetonitrile, or a mixture of organic solvents).

-

Drying and Reconstitution: Evaporate the eluate to dryness and reconstitute in a suitable solvent for derivatization or direct analysis.

Instrumental Analysis Parameters

GC-MS Parameters for FAMEs

-

GC System: Agilent GC or equivalent

-

Column: A polar capillary column (e.g., DB-23, SP-2560, or equivalent) is recommended for the separation of FAME isomers.

-

Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

-

Oven Temperature Program: A temperature gradient is used to separate the FAMEs. A typical program might start at a low temperature (e.g., 50-100°C), ramp to a higher temperature (e.g., 240°C), and hold for a period.

-

Carrier Gas: Helium at a constant flow rate.

-

MS System: Quadrupole or Time-of-Flight (TOF) mass spectrometer.

-

Ionization: Electron Ionization (EI).

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification to enhance sensitivity.

LC-MS/MS Parameters

-

LC System: Waters ACQUITY UPLC or equivalent.[1]

-

Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm).[1]

-

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), both typically containing a small amount of an acid (e.g., 0.1% formic acid) to improve peak shape.

-

MS System: Triple quadrupole mass spectrometer.

-

Ionization: Electrospray Ionization (ESI), typically in negative ion mode for underivatized fatty acids and positive ion mode for 3-NPH derivatives.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity in quantification.

Conclusion

The protocols described in this application note provide a robust framework for the reliable quantification of this compound in various biological samples. The choice between GC-MS and LC-MS/MS will depend on the specific analytical requirements, including sensitivity, sample matrix, and available instrumentation. Proper sample preparation, including efficient extraction and appropriate derivatization, is critical for achieving accurate and reproducible results. The provided performance data and experimental workflows serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of branched-chain fatty acids.

References

- 1. benchchem.com [benchchem.com]

- 2. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 3. benchchem.com [benchchem.com]

- 4. Development and Validation of a New LC-MS/MS Method for the Assay of Plasmatic Peripheral Short- and Medium-Chain Fatty Acids for Metabolomics Applications [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Sample Processing Methods for Lipidomics Research - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 7. jfda-online.com [jfda-online.com]

- 8. benchchem.com [benchchem.com]

Application Notes and Protocols: Extraction of 8-Methyldecanoic Acid from Bacterial Cell Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

8-Methyldecanoic acid is a branched-chain fatty acid (BCFA) found in the cell membranes of various bacteria, including the opportunistic pathogen Staphylococcus aureus. BCFAs are crucial for maintaining bacterial membrane fluidity and play a significant role in the bacterium's interaction with its host.[1][2] Specifically, the composition of BCFAs in bacterial lipoproteins can modulate the host's innate immune response through pathways involving Toll-like receptor 2 (TLR2).[1] The ability to accurately extract and quantify this compound from cell cultures is therefore essential for studying bacterial physiology, pathogenesis, and for the development of novel antimicrobial agents that may target fatty acid synthesis or utilization pathways.

This document provides a detailed protocol for the extraction, derivatization, and quantification of this compound from bacterial cell cultures using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

The following table presents representative quantitative data from the analysis of this compound extracted from a bacterial cell culture. This data is for illustrative purposes and actual results will vary depending on the bacterial strain, culture conditions, and extraction efficiency. The titer is calculated based on the quantification of the corresponding fatty acid methyl ester (FAME) against an internal standard.

| Analyte | Retention Time (min) | Peak Area (Analyte) | Peak Area (Internal Standard) | Concentration in Hexane Extract (μg/mL) | Titer in Culture (mg/L) | Recovery Rate (%) | Purity (%) |

| 8-Methyldecanoate | 12.5 | 450,000 | 500,000 | 9.0 | 9.0 | 95 | >98 |

| Heptadecanoate (IS) | 14.2 | 500,000 | - | 10.0 | - | - | - |

Table 1: Representative quantitative data for this compound extraction. The titer refers to the concentration in the original culture, and the recovery rate is an expected value for fatty acid extractions.[3][4] Purity is determined by the relative peak area in the GC-MS chromatogram.

Experimental Workflow Diagram

The overall workflow for the extraction and analysis of this compound is depicted below.

Experimental Protocols

This protocol is adapted from established methods for the analysis of bacterial fatty acid methyl esters (FAMEs).[3][5]

Materials and Reagents

-

Cell Culture: Actively growing bacterial culture (e.g., Staphylococcus aureus).

-

Internal Standard (IS): Heptadecanoic acid (C17:0), ≥99% purity.

-

Reagent 1 (Saponification): 45g NaOH, 150mL methanol, 150mL distilled water.

-

Reagent 2 (Methylation): 325mL 6.0N HCl, 275mL methanol.

-

Reagent 3 (Extraction): 200mL hexane, 200mL methyl tert-butyl ether (MTBE).

-

Reagent 4 (Base Wash): 10.8g NaOH in 900mL distilled water.

-

Solvents: HPLC grade chloroform, GC grade hexane.

-

Glassware: 13x100mm glass tubes with PTFE-lined caps, GC vials with inserts.

-

Equipment: Centrifuge, boiling water bath, heating block, vortex mixer, clinical rotator, gas chromatograph with mass spectrometer (GC-MS).

Protocol

1. Cell Harvesting 1.1. Grow bacterial cells in a suitable broth medium (e.g., Tryptic Soy Broth) to the late stationary phase to allow for fatty acid accumulation.[3] 1.2. Harvest approximately 40 mg (wet weight) of cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).[1] 1.3. Decant the supernatant and transfer the cell pellet to a clean 13x100mm glass tube. 1.4. Add a known amount of internal standard (e.g., 10 µL of a 1 mg/mL heptadecanoic acid solution in methanol) to the cell pellet.